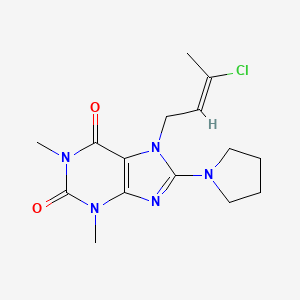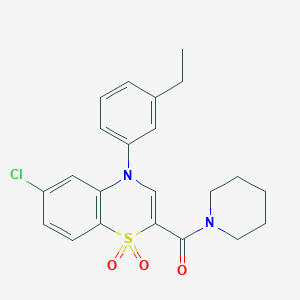![molecular formula C17H18N2O3S2 B2500360 Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-82-4](/img/structure/B2500360.png)
Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. The related literature suggests that compounds with similar structures have been synthesized and analyzed for their chemical and physical properties, as well as their potential as biological agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often include cyclocondensation and the use of various reagents and catalysts. For instance, the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine was investigated using bond evolution theory (BET) to understand the flow of electron density during the reaction . This study provides insights into the reaction mechanism, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and could be used to predict the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the reactions of a thiazolino[3,2-a]pyrimidine carbinolamine were described, including its condensation and cyclization reactions . These reactions are indicative of the behavior of the functional groups present in the compound, which can be extrapolated to understand the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the context of their potential as biological agents. For example, the design, synthesis, and X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines were studied for their inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents . These properties, including solubility, melting point, and biological activity, are essential for understanding the behavior of the compound under study.
科学的研究の応用
Ethyl Acetate Production and Process Intensification
Ethyl acetate is widely used as a solvent in coatings, adhesives, and the pharmaceutical industry. Innovative process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactions, offer several advantages, including energy savings, higher purity products, and reduced capital investment. These techniques could be applicable to the synthesis or processing of Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate in optimizing its production or purification process (Patil & Gnanasundaram, 2020).
Therapeutic Drug Synthesis
Compounds with a thienopyrimidin structure, similar to the core structure of the compound of interest, have been explored for their therapeutic potentials, such as antithrombotic and antiplatelet activities. The synthesis of these compounds, including their optimization for pharmaceutical activities, provides a model for how this compound might be explored for therapeutic applications (Saeed et al., 2017).
Ionic Liquids and Green Chemistry
The use of ionic liquids in dissolving and processing biopolymers such as cellulose suggests potential applications in green chemistry for this compound. It could be involved in novel synthesis pathways or as a solvent system for eco-friendly material processing, given the importance of sulfur-containing heterocycles in ionic liquid structures (Ostadjoo et al., 2018).
Biomolecular Interactions and Bioactivity
The bioactivity of compounds structurally related to this compound, such as in modulating physiological processes or as potential therapeutic agents, is a crucial area of investigation. Research on the interactions between small molecules and biological systems could provide insights into the possible applications of this compound in drug discovery or as a tool in biochemical research (Mottaghipisheh, 2021).
将来の方向性
The future directions for research on “Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by pyrimidine derivatives, these compounds may have potential applications in the development of new therapeutic agents .
作用機序
The mode of action would typically involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, depending on the specific targets involved .
Pharmacokinetics would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these processes .
The result of the compound’s action would be changes at the molecular and cellular levels. These could include changes in gene expression, enzyme activity, signal transduction, and more .
The action environment, including factors like pH, temperature, presence of other molecules, can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-22-14(20)10-24-17-18-13-8-9-23-15(13)16(21)19(17)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIODTQHOJGYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)


![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)
![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)
![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)
